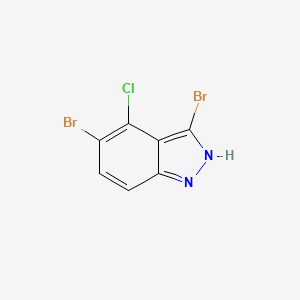![molecular formula C28H24F6O8 B13840139 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide is a metabolite of 2,2-Bis-(4-hydroxyphenyl)hexafluoropropane. This compound is known for its role as an endocrine-disrupting chemical (EDC), activating estrogen through the estrogen receptor ERα. It is a full agonist for the estrogen receptor .
Vorbereitungsmethoden
The synthesis of 4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide involves the glucuronidation of 2,2-Bis-(4-hydroxyphenyl)hexafluoropropane. The reaction conditions typically include the use of glucuronic acid derivatives and appropriate catalysts to facilitate the conjugation process . Industrial production methods may involve large-scale glucuronidation processes under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying endocrine-disrupting chemicals.
Biology: The compound is studied for its effects on estrogen receptors and its role in endocrine disruption.
Medicine: Research includes its potential impact on hormonal balance and related health conditions.
Industry: It is used in the manufacture of fine chemicals and rubber products.
Wirkmechanismus
The compound exerts its effects by acting as a full agonist for the estrogen receptor ERα. It activates estrogen signaling pathways, leading to various biological responses. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling and endocrine disruption .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,2-Bis-(4-hydroxyphenyl)hexafluoropropane: The parent compound from which the glucuronide is derived.
Hexafluoro Phenol: Another compound with similar fluorinated structures.
Benzyltriphenylphosphonium, salt with 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol]: A related compound with similar chemical properties.
The uniqueness of 4,4’-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide lies in its specific glucuronidation, which imparts distinct biological and chemical properties compared to its parent compound and other similar fluorinated compounds .
Eigenschaften
Molekularformel |
C28H24F6O8 |
|---|---|
Molekulargewicht |
602.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexafluoro-2-(4-phenylmethoxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H24F6O8/c29-27(30,31)26(28(32,33)34,16-6-10-18(11-7-16)40-14-15-4-2-1-3-5-15)17-8-12-19(13-9-17)41-25-22(37)20(35)21(36)23(42-25)24(38)39/h1-13,20-23,25,35-37H,14H2,(H,38,39)/t20-,21-,22+,23-,25+/m0/s1 |
InChI-Schlüssel |
YNERYOIKZMHMSJ-LYVDORBWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


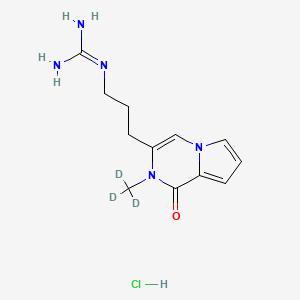
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)


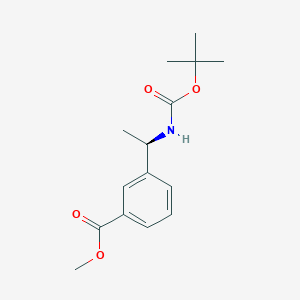
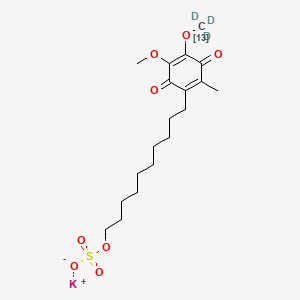
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)
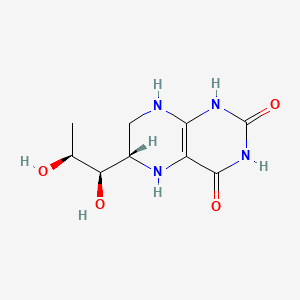
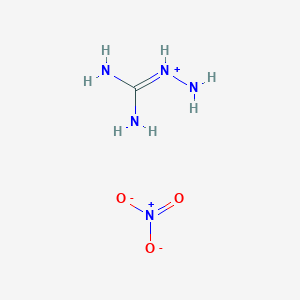
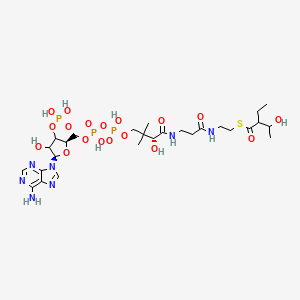
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
